Lipophilicity and Hydrogen-Bonding Balance Diverges from Non-Fluorinated 2-Hydroxybenzonitrile
3,4,5-Trifluoro-2-hydroxybenzonitrile exhibits a computed XLogP3 of 2.1, which is markedly higher than the XLogP3 of 1.5 for non-fluorinated 2-hydroxybenzonitrile (PubChem CID 10261), while retaining the same hydrogen-bond donor count (HBD = 1) and increasing the hydrogen-bond acceptor count (HBA = 5 vs. 4) [1]. This shift in the lipophilicity-hydrophilicity balance is critical for optimizing blood-brain barrier penetration and oral bioavailability without sacrificing the hydrogen-bond donor capability required for target engagement [2].
| Evidence Dimension | Computed XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBD = 1; HBA = 5 |
| Comparator Or Baseline | 2-Hydroxybenzonitrile: XLogP3 = 1.5; HBD = 1; HBA = 4 |
| Quantified Difference | ΔXLogP3 = +0.6; ΔHBA = +1 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem) |
Why This Matters
This quantitative lipophilicity increase, paired with unchanged hydrogen-bond donor capacity, directly informs the selection of 3,4,5-trifluoro-2-hydroxybenzonitrile over 2-hydroxybenzonitrile for central nervous system drug candidates where a higher logP is desirable but a free phenolic OH must be preserved.
- [1] PubChem. (2025). 3,4,5-Trifluoro-2-hydroxybenzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1891204-68-4; PubChem. (2025). 2-Hydroxybenzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10261 View Source
- [2] PubChem. (2025). 2-Hydroxybenzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10261 View Source
